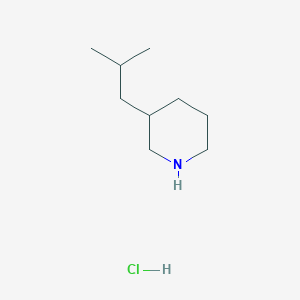
2-Isopropoxypyrimidine-4-carboxylic acid
概要
説明
Synthesis Analysis
IPPCA can be synthesized using various methods. The most commonly used method involves the reaction of 2-aminopyrimidine-4-carboxylic acid with chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with isopropyl alcohol to obtain IPPCA.Molecular Structure Analysis
The molecular structure of 2-Isopropoxypyrimidine-4-carboxylic acid is represented by the chemical formula C8H10N2O3 . It is a part of the pyrimidine family, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Carboxylic acids, such as this compound, can undergo a variety of reactions. They can react with bases to form ionic salts, undergo substitution of the hydroxyl hydrogen, and can be converted into acid chlorides by treatment with thionyl chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 182.18 g/mol . It is highly soluble in water.科学的研究の応用
Hepatitis C Virus NS5B Polymerase Inhibition
2-Isopropoxypyrimidine-4-carboxylic acid derivatives have been investigated for their potential as active site inhibitors of the HCV NS5B polymerase. A specific study highlighted the development and pharmacophore of 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acids, demonstrating significant improvement in activity against the HCV NS5B polymerase. This advancement allowed for a deeper understanding of the pharmacophore of this class of inhibitors, marking a significant step in hepatitis C virus treatment research (Stansfield et al., 2004).
Antiviral Drug Development
The compound has been explored in the context of developing new P2Y12 receptor antagonists with antiplatelet activity and a reduced propensity to cause major bleeding compared to existing treatments. A study described the optimization process leading to a clinical candidate, ACT-246475, which showed promising efficacy in animal models. This research represents a critical advancement in the development of safer antithrombotic therapies (Caroff et al., 2015).
Antimicrobial Activities and DNA Interactions
Investigations into the antimicrobial activities and DNA interactions of pyridine-carboxylic acid derivatives have been conducted. These studies explore the potential of these compounds in combating bacterial and fungal infections, with a focus on understanding their interaction mechanisms with DNA to inform the development of new antimicrobial agents (Tamer et al., 2018).
Magnetic Properties and Metal-Organic Frameworks
The ability of pyrimidine derivatives to form metal-organic frameworks with tunable magnetic properties has been examined. This research opens up new possibilities for the use of these compounds in designing materials with specific magnetic behaviors, potentially useful in various technological applications (Jia et al., 2012).
Radical Chemistry in Pharmacology
The synthesis of 5-halopyrimidine-4-carboxylic acid esters via the Minisci reaction highlights the role of radical chemistry in creating pharmacologically active molecules. This method has enabled the efficient production of key intermediates for the development of potent CK2 inhibitors, underscoring the importance of innovative synthetic approaches in drug discovery (Regan et al., 2012).
作用機序
Target of Action
The compound contains a pyrimidine ring, which is a key component of many biologically active compounds. Pyrimidine derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of Action
The exact mode of action would depend on the specific biological target of the compound. For example, some pyrimidine derivatives work by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways would be affected. Many pyrimidine derivatives are involved in pathways related to their biological activities mentioned above .
Result of Action
The molecular and cellular effects would depend on the compound’s mode of action and its specific biological targets. Some pyrimidine derivatives, for example, have been shown to have anti-inflammatory effects by inhibiting certain inflammatory mediators .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-propan-2-yloxypyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5(2)13-8-9-4-3-6(10-8)7(11)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOBCHTZTRDJEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1456392.png)
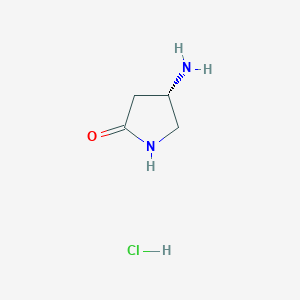
![3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1456394.png)
![(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1456395.png)
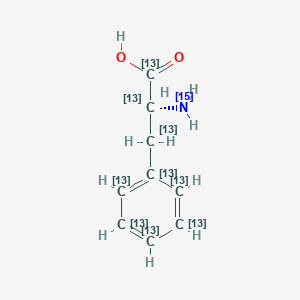

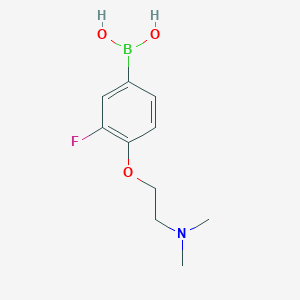

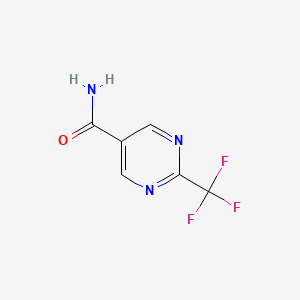
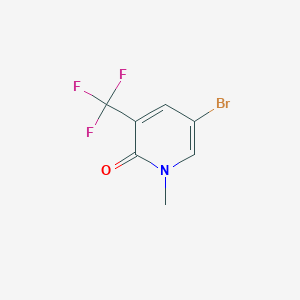
![tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1456407.png)
